molecular formula C10H11NO B3042378 1-Ethoxy-4-(isocyanomethyl)benzene CAS No. 602261-86-9

1-Ethoxy-4-(isocyanomethyl)benzene

Cat. No.: B3042378
CAS No.: 602261-86-9
M. Wt: 161.2 g/mol
InChI Key: WNVXJORABNEPFW-UHFFFAOYSA-N
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Description

1-Ethoxy-4-(isocyanomethyl)benzene is an organic compound characterized by an ethoxy group and an isocyanomethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethoxy-4-(isocyanomethyl)benzene can be synthesized through a multi-step process involving the introduction of the ethoxy group and the isocyanomethyl group onto the benzene ring. One common method involves the reaction of 1-ethoxy-4-(bromomethyl)benzene with potassium cyanate under suitable conditions to form the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions: 1-Ethoxy-4-(isocyanomethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the benzene ring.

    Oxidation and Reduction Reactions: The isocyanomethyl group can be oxidized or reduced under specific conditions.

Common Reagents and Conditions:

    Electrophilic Substitution: Reagents such as bromine or nitric acid can be used under acidic conditions to introduce substituents onto the benzene ring.

    Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the isocyanomethyl group.

Major Products:

    Substitution Products: Depending on the substituent introduced, various substituted benzene derivatives can be formed.

    Oxidation Products: Oxidation of the isocyanomethyl group can lead to the formation of corresponding carboxylic acids or other oxidized derivatives.

Scientific Research Applications

1-Ethoxy-4-(isocyanomethyl)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound can be used in the study of biochemical pathways involving aromatic compounds.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-ethoxy-4-(isocyanomethyl)benzene involves its interaction with various molecular targets. The ethoxy group and the isocyanomethyl group can participate in different chemical reactions, influencing the compound’s reactivity and interaction with other molecules. The benzene ring provides a stable aromatic system that can undergo substitution reactions, while the isocyanomethyl group can be involved in nucleophilic or electrophilic reactions.

Comparison with Similar Compounds

    1-Methoxy-4-(isocyanomethyl)benzene: Similar structure but with a methoxy group instead of an ethoxy group.

    1-Ethoxy-4-(cyanomethyl)benzene: Similar structure but with a cyanomethyl group instead of an isocyanomethyl group.

Uniqueness: 1-Ethoxy-4-(isocyanomethyl)benzene is unique due to the presence of both the ethoxy and isocyanomethyl groups, which confer distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable in specific synthetic applications and research studies.

Properties

IUPAC Name

1-ethoxy-4-(isocyanomethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-3-12-10-6-4-9(5-7-10)8-11-2/h4-7H,3,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNVXJORABNEPFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C[N+]#[C-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601297353
Record name 1-Ethoxy-4-(isocyanomethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601297353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

602261-86-9
Record name 1-Ethoxy-4-(isocyanomethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=602261-86-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Ethoxy-4-(isocyanomethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601297353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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